molecular formula C14H8ClF3O3 B566968 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261855-01-9

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B566968
CAS No.: 1261855-01-9
M. Wt: 316.66
InChI Key: YWSSYPOIKAREHE-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O3. It is a derivative of benzoic acid, featuring a chloro group at the second position and a trifluoromethoxyphenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-trifluoromethoxyaniline.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to couple the 3-trifluoromethoxyaniline with 2-chlorobenzoic acid.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Key factors include precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products such as amides, ethers, or thioethers can be formed.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Hydroquinones or alcohols.

Scientific Research Applications

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid
  • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide (sorafenib)

Uniqueness

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Biological Activity

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid (C14H8ClF3O3) is an organic compound notable for its unique electronic properties and potential biological activity. This compound features a chloro group at the second position of the benzoic acid structure and a trifluoromethoxyphenyl group at the fourth position, enhancing its lipophilicity and membrane penetration capabilities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in enzyme inhibition and drug design.

Research indicates that this compound acts primarily through enzyme inhibition. It binds to the active sites of specific enzymes, effectively blocking their activity. This mechanism is similar to other compounds with trifluoromethoxy groups, which have been shown to enhance potency in various biological contexts by improving interactions with target proteins .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound demonstrates significant inhibitory effects on various enzymes, which can be quantitatively measured using IC50 values.
  • Lipophilicity : The presence of the trifluoromethoxy group increases lipophilicity, facilitating better absorption and interaction within biological systems.
  • Potential Therapeutic Uses : Given its mechanism of action, this compound may have applications in treating diseases where modulation of enzyme activity is beneficial.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or including this compound:

  • Inhibitory Profile : A study reported that compounds with similar structural motifs exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these inhibitors ranged from 22.23 µM to 36.05 µM, indicating moderate potency .
  • Molecular Docking Studies : Molecular docking studies have shown that the compound interacts favorably with key amino acids in targeted enzymes, suggesting a strong binding affinity that could be exploited for therapeutic purposes .
  • Comparative Analysis : In comparative analyses with other trifluoromethyl-containing drugs, it was noted that the inclusion of the trifluoromethoxy group significantly enhanced pharmacological properties, including increased potency against certain biological targets .

Data Table: Biological Activity Summary

Compound NameStructure FeaturesIC50 (µM)Target Enzyme
This compoundChloro group at C2, Trifluoromethoxy at C4Not specifiedAChE/BChE
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamateSimilar structure22.23BChE
RivastigmineSecond-generation AChE inhibitor36.05AChE

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSSYPOIKAREHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691775
Record name 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261855-01-9
Record name 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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